Alstonic acid A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

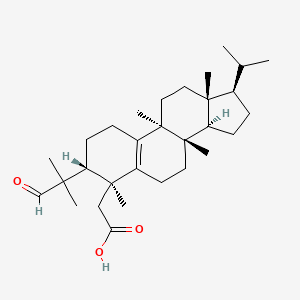

Alstonic acid A is a compound isolated from the leaves of Alstonia scholaris . It is a type of 2,3-secofernane triterpenoid . Alstonia scholaris is a tropical tree native to the Indian subcontinent, Australasia, and the Malay Peninsula . It is well documented in Traditional Chinese Medicine and Ayurveda to cure fever, pain, inflammation, cancer, respiratory, and skin disorders .

Synthesis Analysis

Alstonic acids A and B were isolated from the leaves of Alstonia scholaris along with an indole alkaloid, N1-methoxymethyl picrinine . Their structures were established from MS and NMR spectroscopic analyses and confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Alstonic acid A was established from MS and NMR spectroscopic analyses and confirmed by single crystal X-ray diffraction analysis .Aplicaciones Científicas De Investigación

Anti-Cancer Applications

The secondary metabolites from the Alstonia genus have shown promising results when employed as anti-cancer agents . This suggests that Alstonic acid A could potentially have applications in cancer treatment.

Anti-Spasmodic Applications

Alstonia genus-derived phytochemicals have been used as anti-spasmodic agents . This indicates that Alstonic acid A might be useful in relieving spasms or convulsions.

Antitussive Applications

The Alstonia genus has been used for the treatment of cough symptoms . This suggests that Alstonic acid A could potentially be used in cough suppressants.

Anti-Arthritic Applications

Phytochemicals from the Alstonia genus have been used as anti-arthritic agents . This suggests that Alstonic acid A might have potential applications in the treatment of arthritis.

Antioxidant Applications

The Alstonia genus has demonstrated antioxidant properties . This indicates that Alstonic acid A could potentially be used in products designed to protect the body from damage caused by harmful molecules called free radicals.

Anti-Malarial Applications

Alstonia boonei, a species in the Alstonia genus, is listed as an anti-malarial drug in the African pharmacopoeia . This suggests that Alstonic acid A might have potential applications in the treatment of malaria.

Treatment of Respiratory Diseases

Recently, A. scholaris leaves-derived indole alkaloids have been registered as an investigational new botanical drug for the treatment of respiratory diseases . This indicates that Alstonic acid A could potentially be used in the treatment of respiratory diseases.

Antiviral Applications

Strictamine, an indole alkaloid isolated from A. scholaris, exhibited a similar in vitro antiviral activity to that of acyclovir . This suggests that Alstonic acid A might have potential applications in antiviral treatments.

Mecanismo De Acción

Target of Action

Alstonic Acid A is a natural organic compound found in the roots of the plant Alstonia boonei It’s known that the compound exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities , suggesting a broad spectrum of molecular targets.

Mode of Action

It’s suggested that its spasmolytic activity in isolated preparations is due to calcium channel blockade . This means that Alstonic Acid A may inhibit the movement of calcium ions through calcium channels, which can lead to muscle relaxation and reduced spasms .

Pharmacokinetics

It’s known that alstonic acid a is extracted from the roots of alstonia boonei using methods that typically involve crushing plant material and soaking and extracting it with an appropriate solvent such as methanol . The extract is then concentrated and purified to obtain Alstonic Acid A .

Result of Action

It’s known that alstonic acid a exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities . These effects suggest that Alstonic Acid A may modulate a variety of cellular processes and pathways, potentially leading to reduced inflammation, oxidative stress, bacterial growth, tumor progression, and viral replication.

Action Environment

Alstonic Acid A is heat-stable but decomposes under direct sunlight . This suggests that environmental factors such as temperature and light exposure can influence the action, efficacy, and stability of Alstonic Acid A. Therefore, it’s important to consider these factors when storing and using Alstonic Acid A.

Propiedades

IUPAC Name |

2-[(3R,4S,8S,9S,13R,14R,17R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20-,23+,24-,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODHWLGTVYKRQF-PWWKQHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CCC4=C3CC[C@H]([C@]4(C)CC(=O)O)C(C)(C)C=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is interesting about the structure of Alstonic acid A?

A1: Alstonic acid A belongs to a rare class of natural compounds known as 2,3-secofernane triterpenoids. [] These compounds were first discovered in the leaves of the Alstonia scholaris plant. [] The "2,3-secofernane" designation refers to a specific modification in the triterpenoid skeleton, distinguishing it from typical triterpenoids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B1151524.png)